4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
CAS No.: 1256345-72-8
Cat. No.: VC0088644
Molecular Formula: C9H13BClNO2
Molecular Weight: 213.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256345-72-8 |
|---|---|
| Molecular Formula | C9H13BClNO2 |
| Molecular Weight | 213.468 |
| IUPAC Name | [4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H |
| Standard InChI Key | KCTAZNMFDNLLCX-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride possesses a well-defined molecular structure characterized by a phenyl ring substituted at the para position with a cyclopropyl group bearing an amino functionality, which exists in the form of a hydrochloride salt. The boronic acid group (-B(OH)₂) is attached to the phenyl ring, providing the key reactive site for many of its applications in organic synthesis. This structural arrangement contributes to its utility in various chemical processes, particularly in cross-coupling reactions where the boronic acid moiety serves as a nucleophilic partner.
The compound is definitively identified by its Chemical Abstracts Service (CAS) registry number 1256345-72-8, which serves as a unique identifier in chemical databases and literature . Its molecular formula is C₉H₁₃BClNO₂, corresponding to a molecular weight of 213.4690 g/mol, which positions it in the category of relatively small organic molecules with high functional density .
Applications in Chemical Research and Industry
Role in Organic Synthesis
4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has significant applications in organic synthesis, particularly in reactions requiring the formation of carbon-carbon bonds. The boronic acid functionality makes it especially valuable in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most widely used methods for constructing biaryl systems in organic chemistry. This reaction involves the coupling of an organoboronic acid with an organohalide using a palladium catalyst, resulting in the formation of new carbon-carbon bonds under relatively mild conditions.
The presence of the aminocyclopropyl group in this compound provides additional synthetic versatility, allowing for further functionalization at the nitrogen center. This makes the compound particularly useful in multi-step synthesis protocols where sequential transformations are required to build complex molecular architectures.
Material Science Applications
Beyond pharmaceutical applications, 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride has potential uses in material science, particularly in the modification of materials to impart specific properties . The ability of boronic acids to form reversible covalent bonds with diols and other functional groups makes them valuable in the development of:
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Sensors for carbohydrates and other polyol-containing compounds
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Self-healing materials that can repair damage through dynamic boronic ester formation
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Responsive hydrogels that change properties in response to environmental stimuli
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Functionalized surfaces with specific binding or recognition properties
These applications leverage the unique chemical behavior of the boronic acid moiety, which can interact with appropriate partners in ways that are both strong enough to be useful and reversible enough to allow dynamic responses to changing conditions.
| Package Size | Price (USD) | Supplier |
|---|---|---|
| 50.00 mg | $236.00 | Picasso-e |
| 100.00 mg | $65.71 | Picasso-e |
| 250.00 mg | $111.29 | Picasso-e |
| 1.00 g | $300.00 | Picasso-e |
| 5.00 g | $1050.00 | Picasso-e |
This pricing structure, with its significant price breaks for larger quantities, is typical of research-grade chemicals where production volumes are relatively low and purification standards are high . The availability of package sizes ranging from milligram to gram quantities further supports the compound's positioning as a specialty research chemical rather than a bulk industrial reagent.
Related Compounds and Comparative Analysis
Functional Comparisons
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Enhanced solubility in certain solvents due to the salt form
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Additional sites for further functionalization via the amine group
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Unique steric and electronic properties contributed by the cyclopropyl ring
These functional attributes make the compound potentially valuable in contexts where standard phenylboronic acids might be less effective or require additional modification steps.
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